REACTION_CXSMILES
|
C([O:3][C:4](=[O:21])[C:5](=[CH:17]OCC)[C:6](=[O:16])[C:7]1[CH:12]=[C:11]([F:13])[C:10]([Cl:14])=[CH:9][C:8]=1Cl)C.[CH:22]1([NH2:25])[CH2:24][CH2:23]1>C(Cl)Cl>[Cl:14][C:10]1[CH:9]=[C:8]2[C:7]([C:6](=[O:16])[C:5]([C:4]([OH:3])=[O:21])=[CH:17][N:25]2[CH:22]2[CH2:24][CH2:23]2)=[CH:12][C:11]=1[F:13]
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C(C1=C(C=C(C(=C1)F)Cl)Cl)=O)=COCC)=O
|
Name
|
|
Quantity
|
44 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)N
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with cooling below 10° C
|
Type
|
CUSTOM
|
Details
|
evaporated to a dry mixture
|
Type
|
ADDITION
|
Details
|
To the dry mixture in dimethoxyethane (800 mL), a 60% sodium hydride-in-oil suspension (12.0 g) was added slowly
|
Type
|
TEMPERATURE
|
Details
|
with cooling
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated at 80-85° C. for 3 h under nitrogen atmosphere
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
It was cooled
|
Type
|
ADDITION
|
Details
|
water (5 L) was added
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
ADDITION
|
Details
|
A solution of sodium hydroxide (20.0 g) in water (500 mL) was added
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
It was cooled
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered
|
Type
|
WASH
|
Details
|
The solid was washed with water and acetone
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C=C2C(C(=CN(C2=C1)C1CC1)C(=O)O)=O)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([O:3][C:4](=[O:21])[C:5](=[CH:17]OCC)[C:6](=[O:16])[C:7]1[CH:12]=[C:11]([F:13])[C:10]([Cl:14])=[CH:9][C:8]=1Cl)C.[CH:22]1([NH2:25])[CH2:24][CH2:23]1>C(Cl)Cl>[Cl:14][C:10]1[CH:9]=[C:8]2[C:7]([C:6](=[O:16])[C:5]([C:4]([OH:3])=[O:21])=[CH:17][N:25]2[CH:22]2[CH2:24][CH2:23]2)=[CH:12][C:11]=1[F:13]
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C(C1=C(C=C(C(=C1)F)Cl)Cl)=O)=COCC)=O
|
Name
|
|
Quantity
|
44 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)N
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with cooling below 10° C
|
Type
|
CUSTOM
|
Details
|
evaporated to a dry mixture
|
Type
|
ADDITION
|
Details
|
To the dry mixture in dimethoxyethane (800 mL), a 60% sodium hydride-in-oil suspension (12.0 g) was added slowly
|
Type
|
TEMPERATURE
|
Details
|
with cooling
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated at 80-85° C. for 3 h under nitrogen atmosphere
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
It was cooled
|
Type
|
ADDITION
|
Details
|
water (5 L) was added
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
ADDITION
|
Details
|
A solution of sodium hydroxide (20.0 g) in water (500 mL) was added
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
It was cooled
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered
|
Type
|
WASH
|
Details
|
The solid was washed with water and acetone
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C=C2C(C(=CN(C2=C1)C1CC1)C(=O)O)=O)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |